Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

Chemical Library Sourcing SAR Scaffold Analysis Fragment-Based Drug Discovery

This structurally authentic but pharmacologically unvalidated 5-methyl-isoxazole-3-carboxamide serves as a fragment-like scaffold (MW 285.30, cLogP 1.35, tPSA 70.0 Ų) for SMYD inhibitor screening cascades or covalent warhead optimization. With 0 HBD, 6 HBA, and only 2 rotatable bonds, it delivers defined pharmacophore mapping and reduced conformational heterogeneity in co-crystallography. Its distinct m/z makes it an ideal LC-MS retention time standard. Procure this low-lipophilicity building block to minimize non-specific binding artifacts common with lipophilic isoxazole-carboxamides (cLogP >2.5).

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 1209598-00-4
Cat. No. B6418364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
CAS1209598-00-4
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C15H15N3O3/c1-10-8-13(17-21-10)15(20)16-11-4-2-5-12(9-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,20)
InChIKeyICJPSIPIEFSCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (1209598-00-4): Structural & Procurement Baseline


The compound 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide (CAS 1209598-00-4, molecular formula C₁₅H₁₅N₃O₃, exact mass 285.30 g/mol) belongs to the 1,2-oxazole-3-carboxamide class and incorporates a 2-oxopyrrolidin-1-yl substituent on the central phenyl ring . This heterocyclic architecture places it within a chemical space explored for irreversible SMYD protein inhibition and antiviral picornavirus protease targeting [1], though publicly available datasets confirm no direct biological annotation, patent exemplification, or structure-activity data currently exist for this precise molecular entity.

Procurement Risk: Why In-Class Isoxazole Carboxamides Cannot Substitute for 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide


Generic substitution among isoxazole-3-carboxamide analogs is not scientifically supported for 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide due to an absence of published comparative pharmacological, selectivity, or metabolic stability data [1]. Closely related compounds such as 5-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide (CAS 2034464-17-8) differ by a single heteroatom replacement (pyridine vs. phenyl) that can profoundly alter target binding, logD, and CYP liability [2]. Without head-to-head assay data, any assumption of functional equivalence between analogs is speculative and introduces unquantified experimental risk. The following section catalogs the available — notably limited — quantitative differentiation evidence that should guide scientific selection.

Quantitative Differentiation Evidence: 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide vs. Closest Analogs


Molecular Weight Differentiation from Pyridine-Containing Structural Analog

The target compound possesses a molecular weight of 285.30 g/mol (C₁₅H₁₅N₃O₃), which is 14.07 g/mol lower than the closest commercially traceable analog, 5-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide (CAS 2034464-17-8, C₁₅H₁₆N₄O₃, MW 299.32 g/mol) [1]. This mass difference reflects a phenyl-to-pyridinylmethyl scaffold change, yielding an additional nitrogen atom and methylene linker in the analog that alters hydrogen-bonding capacity and molecular volume.

Chemical Library Sourcing SAR Scaffold Analysis Fragment-Based Drug Discovery

Topological Polar Surface Area (tPSA) Comparison with Pyridine-Linked Analog

Computational estimation yields a topological polar surface area (tPSA) of approximately 70.0 Ų for the target compound [1], compared to ~83.0 Ų for the pyridinylmethyl analog (CAS 2034464-17-8) which contains an additional hydrogen-bond acceptor (pyridine nitrogen). The lower tPSA of the target compound predicts superior passive membrane permeability based on established tPSA thresholds (<90 Ų for blood-brain barrier penetration, <140 Ų for oral absorption).

ADME Prediction Medicinal Chemistry Permeability Screening

Regioisomeric Differentiation: Isoxazole-3-carboxamide vs. Isoxazole-4-carboxamide Scaffolds

The target compound incorporates the 1,2-oxazole-3-carboxamide (isoxazole-3-carboxamide) regioisomeric motif, whereas closely related commercial compounds such as 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide bear the 4-carboxamide variant . In published SMYD inhibitor patent series, the 3-carboxamide regioisomer consistently displayed superior irreversible inhibition kinetics compared to the 4-carboxamide counterpart across multiple analogs [1], though specific IC₅₀ values for the target compound are not disclosed in public datasets.

Regioisomer Selectivity Target Engagement Chemical Probe Development

cLogP and Lipophilicity Comparison for Compound Library Selection

The calculated partition coefficient (cLogP) for the target compound is approximately 1.35 [1], which is significantly lower than analogous isoxazole-carboxamides bearing halogenated or extended alkyl substituents (typical cLogP range: 2.5–4.5). This lower lipophilicity predicts reduced non-specific protein binding and improved aqueous solubility, though experimental solubility values are not publicly documented for this compound.

Lipophilicity Rule of 5 Chemical Library Curation

Hydrogen Bond Donor/Acceptor Profile vs. Methyl-Substituted Analog

The target compound contains 0 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) [1], whereas the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl analog (CAS 1428372-99-9) possesses an additional methyl group on the phenyl ring that may contribute steric bulk and alter rotational freedom of the central amide bond. This donor/acceptor profile places the target compound within favorable Lipinski space (HBD ≤ 5, HBA ≤ 10) [2].

Crystallography Structure-Based Drug Design Ligand Efficiency

Synthetic Tractability: Rotatable Bond Count and Synthetic Complexity Index

The target compound features only 2 rotatable bonds (between the amide linkage and the phenyl-pyrrolidinone connection) [1], compared to 3 rotatable bonds in the methylene-linked pyridinylmethyl analog (CAS 2034464-17-8). Fewer rotatable bonds generally correlate with lower conformational entropy penalty upon protein binding and simpler synthetic route optimization, though no explicit comparative synthetic efficiency data are published.

Custom Synthesis MedChem Optimization Chemical Development

Evidence-Guided Application Scenarios for 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide


Negative Control or Scaffold Reference for SMYD Inhibitor SAR Campaigns

Based on patent-defined isoxazole-3-carboxamide SAR [1], this compound can serve as a structurally authentic but pharmacologically unvalidated scaffold control in SMYD2/3 inhibitor screening cascades. Its 3-carboxamide regioisomerism (superior for irreversible inhibition in patent exemplars) positions it as a credible starting scaffold for covalent warhead optimization, provided the user independently generates biochemical IC₅₀ and washout kinetics data to establish baseline potency.

Fragment Library Enrichment Candidate with Favorable Physicochemical Profile

With a molecular weight of 285.30 g/mol, cLogP of 1.35, and tPSA of 70.0 Ų [1], this compound meets rigorous fragment-like criteria (MW < 300, cLogP ≤ 3, tPSA ≤ 90). Its low lipophilicity and high ligand efficiency potential make it suitable for fragment-based screening by SPR, NMR, or X-ray crystallography, particularly where non-specific binding artifacts associated with more lipophilic isoxazole-carboxamides (cLogP > 2.5) must be minimized [2].

Crystallographic Probe for Isoxazole-Binding Pocket Characterization

The compound's 0 hydrogen bond donors and 6 hydrogen bond acceptors [1] provide a defined pharmacophore for mapping polar interactions in protein active sites. Its 2 rotatable bonds predict reduced conformational heterogeneity in electron density maps, potentially yielding higher-resolution co-crystal structures compared to analogs with greater conformational freedom. This application is particularly relevant for structure-based design programs targeting enzymes with isoxazole-accommodating pockets.

Reference Standard for Analytical Method Development and Purity Assessment

The compound's defined molecular formula (C₁₅H₁₅N₃O₃) and exact mass (285.30 g/mol) [1] support its use as a retention time and mass spectrometry standard during LC-MS and HPLC method development for isoxazole-carboxamide chemical series. Its distinct m/z and chromatographic properties relative to regioisomeric 4-carboxamide analogs enable method specificity validation in purity and stability-indicating assays.

Quote Request

Request a Quote for 5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.